16 alpha-Hydroxytrametenolic acid
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Overview
Description
16 alpha-Hydroxytrametenolic acid is a natural triterpene compound found in the fungus Poria cocos. It is known for its potential biological activities, including anti-inflammatory and anti-cancer properties. The compound has a molecular formula of C30H48O4 and a molecular weight of 472.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16 alpha-Hydroxytrametenolic acid typically involves the extraction from natural sources such as Poria cocos. The extraction process includes solvent extraction followed by purification steps like column chromatography .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 16 alpha-Hydroxytrametenolic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
16 alpha-Hydroxytrametenolic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpene chemistry.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer treatments.
Mechanism of Action
The mechanism of action of 16 alpha-Hydroxytrametenolic acid involves its interaction with molecular targets such as the retinoid X receptor (RXR) and the glucocorticoid receptor (GR). It acts as an agonist for these receptors, modulating pathways like the PI3K/Akt/NF-κB pathway. This modulation leads to anti-inflammatory effects and improved intestinal barrier function .
Comparison with Similar Compounds
3-O-Acetyl-16 alpha-hydroxytrametenolic acid: Another triterpene from Poria cocos with similar biological activities.
Pachymic acid: A related triterpene with anti-inflammatory and anti-cancer properties.
Uniqueness: 16 alpha-Hydroxytrametenolic acid is unique due to its specific molecular structure and its potent activity as an RXR and GR agonist. This makes it a valuable compound for studying receptor-mediated pathways and developing therapeutic agents .
Properties
IUPAC Name |
(2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,19,22-25,31-32H,8,10-17H2,1-7H3,(H,33,34)/t19-,22-,23?,24+,25+,28-,29-,30+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHOGVFYEBRXSC-LUXVNGTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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